molecular formula C5H10S2 B1594983 Ethyl allyl disulfide CAS No. 72437-63-9

Ethyl allyl disulfide

Cat. No. B1594983
CAS RN: 72437-63-9
M. Wt: 134.3 g/mol
InChI Key: DJLRNCWMAKPXJF-UHFFFAOYSA-N
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Description

Ethyl allyl disulfide (EADS) is an organosulfur compound with the molecular formula C6H10S2. It is a colorless liquid that has a strong garlic-like odor. It is found naturally in garlic, onions, and other Allium species, and is also produced synthetically for use in various applications. EADS has a wide range of uses in both industrial and scientific contexts, from food flavoring to biomedical research. In

Scientific Research Applications

Bioactive Phytochemicals and Molecular Interaction

Ethyl allyl disulfide, a component of allyl sulfides found in garlic and onion, has been studied for its biological interactions. Research by Ruddraraju et al. (2017) showed that compounds like diallyl disulfide can transfer allyl side chains to low molecular weight thiols. This finding highlights the potential of ethyl allyl disulfide in biochemical reactions and its role in the metabolism of bioactive compounds in plants like garlic and onion (Ruddraraju et al., 2017).

Synthetic Chemistry

In synthetic chemistry, methods have been developed to prepare symmetric disulfides from primary, secondary, and allylic halides, as described by Abbasi et al. (2016). Ethyl allyl disulfide could potentially play a role in these synthesis processes, given its structural characteristics (Abbasi et al., 2016).

Organocatalysis

Ethyl allyl disulfide may also be significant in the field of organocatalysis. Fernández et al. (2007) conducted a study on the allylation of benzoyl hydrazone using various sulfoxides, revealing the influence of molecular spacers on the enantioselectivity of these processes. The structural similarity of ethyl allyl disulfide to the compounds studied suggests potential applicability in such catalytic processes (Fernández et al., 2007).

Environmental and Analytical Chemistry

In environmental and analytical chemistry, the study of sulfides like ethyl allyl disulfide is essential due to their odor impact. Schuhfried et al. (2011) reported on the Henry's law constants of various monosulfides and disulfides, which are crucial for understanding their behavior in the environment. This research is relevant to the environmental impact and detection of ethyl allyl disulfide (Schuhfried et al., 2011).

Green Chemistry

The exploration of green solvents in synthesis is another area where ethyl allyl disulfide could be relevant. Liu et al. (2013) found that the bio-based solvent ethyl lactate efficiently mediates oxidative coupling reactions of thiols to form disulfides. Given its structural properties, ethyl allyl disulfide may be a candidate for such green chemistry applications (Liu et al., 2013).

properties

IUPAC Name

3-(ethyldisulfanyl)prop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10S2/c1-3-5-7-6-4-2/h3H,1,4-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJLRNCWMAKPXJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSSCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70335497
Record name Ethyl allyl disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70335497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl allyl disulfide

CAS RN

72437-63-9
Record name Ethyl allyl disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70335497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Yoo, S Lee, S Kim, JB Hwang, J Choe… - Food Science and …, 2014 - Springer
The organosulfur and degradation compounds of cool- and warm-type garlic were analyzed in Korea. This garlic exhibited a wide range of organosulfur compound levels. Analytical …
Number of citations: 33 link.springer.com

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